Dimethoxymethane

Catalog No.
S592136
CAS No.
109-87-5
M.F
C3H8O2
CH2-(OCH3)2
C3H8O2
M. Wt
76.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethoxymethane

CAS Number

109-87-5

Product Name

Dimethoxymethane

IUPAC Name

dimethoxymethane

Molecular Formula

C3H8O2
CH2-(OCH3)2
C3H8O2

Molecular Weight

76.09 g/mol

InChI

InChI=1S/C3H8O2/c1-4-3-5-2/h3H2,1-2H3

InChI Key

NKDDWNXOKDWJAK-UHFFFAOYSA-N

SMILES

COCOC

solubility

33 % (NIOSH, 2016)
MISCIBLE WITH ALCOHOL, ETHER, OILS; SOL IN 3 PARTS WATER
SOL IN ALL ACETONE, AND BENZENE
Water solubility: 330,000 mg/l
Solubility in water, g/100ml at 20 °C: 28.5 (good)
33%

Synonyms

1,1-Dimethoxymethane; 2,4-Dioxapentane; Anesthenyl; Bis(methoxy)methane; Dimethyl formal; Formal; Formaldehyde dimethyl acetal; Formaldehyde methyl ketal; Methoxymethyl methyl ether; Methylal; Methylene dimethyl ether; Methylene glycol dimethyl ethe

Canonical SMILES

COCOC

The exact mass of the compound Dimethoxymethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 33 % (niosh, 2016)miscible with alcohol, ether, oils; sol in 3 parts watersol in all acetone, and benzenewater solubility: 330,000 mg/lsolubility in water, g/100ml at 20 °c: 28.5 (good)33%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Methyl Ethers - Supplementary Records. It belongs to the ontological category of diether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Dimethoxymethane (DMM), also known as methylal, is the dimethyl acetal of formaldehyde, presenting as a colorless, highly volatile liquid with a low boiling point (42.3 °C) and low viscosity. It is recognized for its excellent dissolving power for a wide range of synthetic resins, including nitrocellulose, cellulose acetate, vinyl resins, and polystyrene, often exhibiting stronger solvency than acetone or methanol. Industrially, DMM serves as a solvent in the manufacturing of resins, adhesives, paint strippers, and protective coatings. In chemical synthesis, it is a key reagent for the introduction of the methoxymethyl (MOM) protecting group for alcohols and phenols, offering a safer alternative to chloromethyl methyl ether (MOMCl). Its stability in alkaline and mild acidic conditions, coupled with a significantly lower tendency to form explosive peroxides compared to other ethers, makes it a valuable choice for process-sensitive applications like Grignard reactions.

Substituting Dimethoxymethane (DMM) with common solvents like acetone or diethyl ether, or with formaldehyde sources like formalin, often fails due to critical differences in processability, safety, and reaction compatibility. Unlike acetone, DMM has a significantly higher evaporation rate (approximately twice that of acetone), which is a critical parameter in formulations for coatings and adhesives where rapid drying times are required. Compared to diethyl ether, DMM offers a significant safety and handling advantage due to its much lower tendency to form explosive peroxides upon storage and exposure to air. When used as a formaldehyde source, DMM provides a stable, non-aqueous, and non-polymerizing alternative to aqueous formaldehyde (formalin) or paraformaldehyde, enabling controlled reactions and avoiding the introduction of water, which is detrimental in many syntheses, such as Grignard reactions. Furthermore, its use for creating MOM-ethers avoids the generation of the highly carcinogenic by-product bis(chloromethyl) ether, a known impurity in older protocols using formaldehyde and HCl.

Superior Volatility for Rapid-Drying Formulations Compared to Acetone

In solvent-based formulations where drying time is a critical process parameter, Dimethoxymethane's evaporation rate is approximately twice that of acetone. This property places it in a class of fast-evaporating solvents suitable for applications requiring rapid film formation or setting, such as in certain paints, inks, and adhesives.

Evidence DimensionEvaporation Rate
Target Compound DataEvaporation rate is ~2x that of Acetone
Comparator Or BaselineAcetone (Evaporation rate = 1x)
Quantified DifferenceApproximately 100% faster evaporation
ConditionsStandard conditions for solvent formulation in resins and coatings.

For industrial processes optimized for speed, selecting DMM can double the throughput of coating or adhesive applications compared to using acetone.

Enhanced Process Safety: Significantly Reduced Peroxide Formation vs. Diethyl Ether

A critical procurement consideration for ethereal solvents is the risk of forming explosive peroxides during storage. Dimethoxymethane is explicitly noted to differ from other ethers, including diethyl ether, in that it forms only minute amounts of peroxides. This inherent stability reduces handling risks, storage hazards, and the need for frequent testing and purification, making it a more reliable and safer solvent for continuous or large-scale operations, such as Grignard reactions.

Evidence DimensionPeroxide Formation Tendency
Target Compound DataForms only minute amounts of peroxides
Comparator Or BaselineDiethyl Ether (Known to readily form explosive peroxides)
Quantified DifferenceQualitatively significant reduction in explosion hazard
ConditionsStandard storage and handling conditions (exposure to air/light).

Procuring DMM over diethyl ether reduces operational risk, simplifies safety protocols, and lowers the long-term cost associated with hazardous material management.

Superior Thermal Stability in Neutral/Basic Media Compared to Acidic Conditions

Dimethoxymethane exhibits high thermal stability under neutral or basic conditions, remaining stable up to 623 K (350 °C) on a basic catalyst like MgO. However, it readily decomposes under acidic conditions, with 99% conversion observed at just 423 K (150 °C) over an acidic catalyst (H-ZSM-5). This pH-dependent stability profile is a critical process parameter; it is stable for use with organometallics (like Grignard reagents) and in alkaline formulations but acts as a controlled source of formaldehyde under acidic catalysis.

Evidence DimensionThermal Decomposition Temperature
Target Compound DataStable up to 623 K (on MgO, basic)
Comparator Or BaselineDecomposes at 423 K (on H-ZSM-5, acidic)
Quantified Difference200 K wider stable temperature window in basic vs. acidic catalytic environments
ConditionsThermal decomposition studied in a fixed bed isothermal reactor over solid acid (H-ZSM-5) and solid base (MgO) catalysts.

This allows buyers to select DMM for high-temperature, base-catalyzed processes where other acetals might fail, or to use it as a thermally-triggered formaldehyde source in acidic systems.

Enabling Component for High-Performance, Non-Flammable Battery Electrolytes

In advanced battery research, Dimethoxymethane is a key co-solvent in developing non-flammable, high-performance electrolytes. A composite electrolyte incorporating DMM with an ionic liquid (PMP-TFSI) and additives demonstrated low flammability and high thermal stability. Critically, this formulation was shown to prevent the co-intercalation of solvent molecules into the graphite anode, a common failure mechanism for ether-based electrolytes, enabling stable cycling of high-voltage (4.5V) Li-ion cells. This performance contrasts with conventional carbonate electrolytes (e.g., EC/DEC) which are highly flammable.

Evidence DimensionElectrolyte Flammability & Graphite Compatibility
Target Compound DataLow flammability; eliminates graphite co-intercalation in a high-entropy formulation
Comparator Or BaselineConventional LiPF6 in EC/DEC electrolyte (flammable, different failure modes)
Quantified DifferenceQualitative shift from flammable to non-flammable; prevention of a key degradation pathway (co-intercalation)
ConditionsHigh-entropy electrolyte formulation for LiNi0.8Co0.1Mn0.1O2//graphite full cells.

For developers of next-generation, safer, high-energy-density batteries, procuring DMM is essential for formulating electrolytes that overcome the flammability and stability limits of standard carbonate-based systems.

High-Throughput Coating and Adhesive Formulations

Where rapid solvent evaporation is required to increase production speed, DMM's high volatility, approximately double that of acetone, makes it a preferred choice for industrial coatings, inks, and adhesives designed for fast-drying applications.

Safer Process Solvent for Water-Sensitive and Peroxide-Sensitive Syntheses

In large-scale or continuous-flow organic synthesis involving water-sensitive reagents like Grignards, or where peroxide impurities can initiate unwanted side reactions, DMM is the right choice. Its stability under basic conditions, very low tendency to form peroxides compared to diethyl ether, and anhydrous nature make it a safer and more reliable process solvent.

Anhydrous Formaldehyde Source for Polymer and Resin Synthesis

For the production of resins and polymers requiring the controlled addition of formaldehyde monomer units without introducing water, DMM serves as an ideal precursor. Under acidic catalysis, it hydrolyzes to generate formaldehyde in situ, a critical capability for producing anion-exchange resins and other specialty polymers where water would interfere with polymerization.

Development of Safer, High-Performance Lithium Battery Electrolytes

In the design of next-generation lithium-ion or lithium-metal batteries, DMM is a critical co-solvent for creating electrolytes with low flammability and improved stability at high voltages. Its ability to be formulated into systems that prevent anode degradation via solvent co-intercalation makes it a key material for R&D in safer energy storage.

Physical Description

Methylal appears as a clear colorless liquid with a chloroform-like odor. Flash point 0°F. Boiling point 42.3°C. Density 0.864 g / cm3 at 68°F (20°C). Vapors heavier than air.
Liquid
VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a chloroform-like odor.

Color/Form

COLORLESS, CLEAR LIQUID
Colorless solid.

XLogP3

0.2

Boiling Point

108 °F at 760 mm Hg (USCG, 1999)
42.0 °C
41.6 °C @ 760 MM HG
42 °C
111°F

Flash Point

0 °F (USCG, 1999)
-26 °F (-32 °C) (OPEN CUP)
-31 °C c.c.
-26°F (open cup)
(oc) -26°F

Vapor Density

2.6 (USCG, 1999) (Relative to Air)
2.6 (AIR= 1)
Relative vapor density (air = 1): 2.6
2.6

Density

0.861 at 68 °F (USCG, 1999)
0.8593 @ 20 °C/4 °C
0.86 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7
0.86

LogP

0.0 (LogP)
log Kow= 0.0
0.18

Odor

CHLOROFORM ODOR
Chloroform-like odor.

Melting Point

-157 °F (USCG, 1999)
-104.8 °C
-105 °C
-157°F

UNII

7H1M4G2NUE

GHS Hazard Statements

Aggregated GHS information provided by 383 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 383 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 378 of 383 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (23.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (49.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (23.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

337.08 mm Hg at 70 °F (USCG, 1999)
397.47 mmHg
400 MM HG AT 25 °C
Vapor pressure, kPa at 20 °C: 42.6
330 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

109-87-5

Wikipedia

Dimethoxymethane

Use Classification

Food additives -> Flavoring Agents
Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree
Cosmetics -> Solvent

Methods of Manufacturing

... BY CATALYTIC VAPOR-PHASE OXIDN OF METHANOL IN PRESENCE OF SMALL AMT OF HYDROCHLORIC ACID; FROM METHANOL & FORMALDEHYDE. FROM PARAFORMALDEHYDE + METHANOL IN PRESENCE OF CALCIUM CHLORIDE + HYDROCHLORIC ACID.

General Manufacturing Information

All other basic inorganic chemical manufacturing
Fuel Additive
Miscellaneous manufacturing
Plastic material and resin manufacturing
Stabilizer of N-Propyl Bromide
Methane, dimethoxy-: ACTIVE

Analytic Laboratory Methods

METHYLAL WAS ONE OF THE COMPONENTS IN WASTE WATER FROM A UREA-FORMALDEHYDE GLUE PLANT IDENTIFIED BY GAS CHROMATOGRAPHY.
NIOSH Method 1611. Analyte: Methylal. Matrix: Air. Procedure: Gas chromatography, flame ionization detector. For methylal this method has an estimated detection limit of 0.1 mg/sample. The precision/RSD is 0.017 and the recovery is not given. Applicability: The working range is 1500 to 6000 m/cu m (480 to 1930 ppm) for a 2 l air sample. Interferences: None identified.

Stability Shelf Life

STABLE UNDER NEUTRAL OR ALKALINE CONDITIONS /KETALS/

Dates

Last modified: 08-15-2023
Mo Computational evidence that hyperconjugative interactions are not responsible for the anomeric effect. Nature Chemistry, doi: 10.1038/nchem.721, published online 4 July 2010 http://www.nature.com/nchem

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